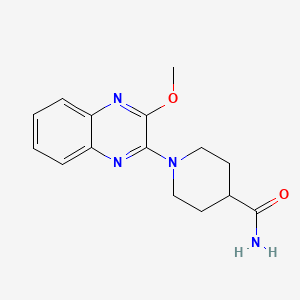

1-(3-Methoxyquinoxalin-2-yl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-(3-Methoxyquinoxalin-2-yl)piperidine-4-carboxamide" is a structurally novel entity designed to act as a serotonin type-3 (5-HT3) receptor antagonist. This class of compounds has been synthesized from o-phenylenediamine through a series of reactions, with their structures confirmed by spectral data. The significance of these compounds lies in their potential pharmacological applications, particularly in the context of their receptor antagonism activities, which have been evaluated in terms of pA2 values against a standard 5-HT3 agonist .

Synthesis Analysis

The synthesis of 3-methoxyquinoxalin-2-carboxamides involves a ligand-based approach, starting from o-phenylenediamine. The process includes a sequence of reactions that lead to the formation of the desired carboxamides. These compounds are then coupled with appropriate amines in the presence of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) to achieve the final product. The synthesis pathway is designed to meet the pharmacophoric requirements of 5-HT3 receptor antagonists .

Molecular Structure Analysis

The molecular structure of 1-(3-Methoxyquinoxalin-2-yl)piperidine-4-carboxamide and related compounds has been confirmed using various spectral methods, including 1H NMR, 13C NMR, Mass, and IR spectral studies. These methods ensure the accurate identification of the synthesized compounds and their structural integrity, which is crucial for their biological activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are tailored to produce entities with enriched biological activities. The molecular docking analysis, often performed with enzymes such as cyclooxygenase, helps ascertain the probable binding model of these compounds, which is essential for understanding their mechanism of action and potential as drug candidates .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, including their antibacterial, anti-inflammatory, and antioxidant activities, have been evaluated. The compounds exhibit moderate to good activities in these areas, suggesting their potential for therapeutic applications. The affinity of these compounds for their target receptors, such as the 5-HT3 receptor, is expressed in terms of pA2 values, which are indicative of their potency as receptor antagonists .

Scientific Research Applications

Anticancer Activity

A novel compound closely related to "1-(3-Methoxyquinoxalin-2-yl)piperidine-4-carboxamide" was investigated for its anticancer properties. The study demonstrated that this compound induces apoptosis in cancer cells by downregulating Bcl-2 protein levels and causing G2/M cell cycle arrest. It showed synergistic effects in growth inhibition when combined with known anticancer agents, potent anti-growth activity in drug-resistant cancer cells, and the ability to inhibit tumor growth and enhance survival in tumor xenograft models. Interestingly, it interacts with p68 RNA helicase, playing a vital role in cell proliferation and tumor progression, by abrogating the β-catenin stimulated ATPase activity of p68, suggesting a novel mechanism of action against cancer (Lee et al., 2013).

Antimicrobial Activity

Another study focused on the development of novel heterocyclic compounds derived from "1-(3-Methoxyquinoxalin-2-yl)piperidine-4-carboxamide" and similar structures, showcasing potent antimicrobial properties. These compounds were synthesized and tested against a variety of bacterial and fungal strains, demonstrating variable and modest activity, highlighting the potential of these compounds in addressing antimicrobial resistance (Patel et al., 2011).

Analgesic and Anti-inflammatory Agents

Further research introduced novel synthetic routes to create derivatives with significant anti-inflammatory and analgesic activities. By modifying the core structure of "1-(3-Methoxyquinoxalin-2-yl)piperidine-4-carboxamide," researchers developed compounds with high selectivity and efficacy as cyclooxygenase inhibitors, showcasing promising analgesic and anti-inflammatory effects in preliminary screenings (Abu‐Hashem et al., 2020).

Antidepressant Properties

Another study identified derivatives as potent antagonists of the 5-HT3 receptor, which were synthesized based on the pharmacophoric requirements of this receptor class. These compounds, including modifications of "1-(3-Methoxyquinoxalin-2-yl)piperidine-4-carboxamide," demonstrated significant anti-depressant-like activity in forced swim tests, opening avenues for the development of new antidepressant drugs (Mahesh et al., 2011).

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of new synthesis methods and the discovery of potential drugs containing the piperidine moiety are important future directions in this field .

properties

IUPAC Name |

1-(3-methoxyquinoxalin-2-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-21-15-14(17-11-4-2-3-5-12(11)18-15)19-8-6-10(7-9-19)13(16)20/h2-5,10H,6-9H2,1H3,(H2,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVUWJSBPLSGXHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC=C2N=C1N3CCC(CC3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methoxyquinoxalin-2-yl)piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-[(2-bromo-4,6-dimethylanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2551238.png)

![1-[(4-Fluorophenyl)methyl]piperidin-4-one;hydrochloride](/img/structure/B2551243.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide](/img/structure/B2551244.png)

![6-(Tert-butylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2551245.png)

![N-(4-methylthiazol-2-yl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2551247.png)

![(1S,5S,6R)-6-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B2551248.png)

![N'-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2551249.png)

![Dimethyl 2-[2-nitro-4-(piperidinosulfonyl)phenyl]-malonate](/img/structure/B2551253.png)

![methyl (1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate](/img/no-structure.png)